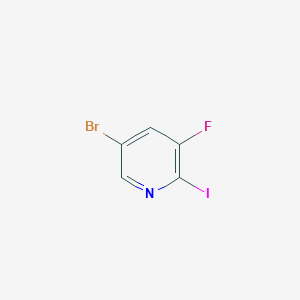

5-Bromo-3-fluoro-2-iodopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKQFFYXJLITMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Iodopyridine

Strategies for Regioselective Halogen Introduction

Approaches Utilizing Ortho-Metalation (Lithiation or Magnesiation) and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then be trapped by an electrophile, such as a halogen source, to install a substituent at the ortho-position with high regioselectivity. wikipedia.orgorganic-chemistry.org The DMG interacts with the lithium of the organometallic base, making the protons on the nearest ortho-position kinetically more acidic. organic-chemistry.org

In the context of halopyridines, existing halogen atoms can themselves act as directing groups. The synthesis of complex molecules like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved using ortho-lithiation as a key step. acs.org Highly hindered amide bases such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) are effective for the directed metalation of electron-poor heteroarenes that contain sensitive functional groups. harvard.edu For instance, C6 magnesiation of a polyhalogenated pyridine (B92270) followed by trapping with an electrophile has been used to generate a variety of pentasubstituted pyridines. nih.gov

| Metalation Strategy | Directing Group | Base | Intermediate | Application Example | Reference |

| Directed ortho-Metalation (DoM) | Amide, Methoxy, Halogen | n-BuLi, s-BuLi, LDA | Organolithium | Ortho-functionalization of substituted pyridines. | wikipedia.orgnih.gov |

| Magnesiation | Halogen | TMPMgCl·LiCl | Organomagnesium | Synthesis of pentasubstituted pyridines. | harvard.edunih.gov |

Investigations into Halogen Dance Reactions for Positional Isomerization and Functionalization

The "halogen dance" (HD) reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.ukwikipedia.orgclockss.org This reaction provides a powerful method for achieving positional isomerization and accessing substitution patterns that are difficult to obtain through direct synthesis. wikipedia.org The driving force is typically the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org The reaction requires the coexistence of both metalated and unmetalated species, and lower temperatures are often employed to slow the initial metalation rate, thereby promoting the halogen dance. wikipedia.org

This methodology has been successfully applied to dihalopyridines. For example, studies on 2,3-dihalopyridines have shown that deprotolithiation can lead to a halogen dance, where a thermodynamically favored pyridin-3-yllithium (B8700134) species is formed and can be trapped by various electrophiles. nih.gov The selectivity between direct deprotonation and the halogen dance product can be highly temperature-dependent. nih.gov A two-step synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine from 2-chloro-4-fluoropyridine (B1362352) has been developed utilizing ortho-lithiation followed by a halogen dance reaction. acs.org This demonstrates the utility of the halogen dance in constructing highly substituted pyridine rings. acs.orgnih.gov

| Reaction Type | Key Features | Substrate Example | Conditions | Outcome | Reference |

| Halogen Dance | Base-catalyzed halogen migration. | 2,3-Dihalopyridines | LDA or other strong bases, low temperature. | Isomerization to more stable regioisomers. | clockss.orgnih.gov |

| Halogen Dance | Driven by thermodynamic stability of the lithiated intermediate. | 2-Chloro-4-fluoropyridine derivative | LDA, then I2. | Formation of a tri-halogenated pyridine. | acs.org |

Sequential Introduction of Halogen Atoms via Directed Functionalization

The synthesis of polyhalogenated pyridines often relies on the sequential introduction of halogen atoms, where the regiochemical outcome of each step is controlled by the directing effects of the substituents already present. A versatile strategy involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms pyridines into reactive Zincke imine intermediates. chemrxiv.orgchemrxiv.org This approach allows for highly regioselective 3-halogenation under mild conditions. chemrxiv.orgchemrxiv.org

Multi-Step Synthesis from Precursors

Building a molecule like 5-bromo-3-fluoro-2-iodopyridine often starts from simpler, commercially available pyridine precursors. The synthesis involves a series of discrete bromination, iodination, and fluorination steps.

Bromination and Iodination Procedures on Pyridine Scaffolds

The introduction of bromine and iodine onto a pyridine ring can be achieved through various methods. Electrophilic halogenation is a common approach. For activated pyridines, such as aminopyridines, regioselective monobromination can be achieved in high yields using N-bromosuccinimide (NBS). researchgate.net

Halogen exchange, particularly the Finkelstein reaction, is a valuable method for synthesizing iodides from the corresponding bromides or chlorides. manac-inc.co.jp This reaction typically involves treating the halo-compound with an alkali iodide (like NaI) in a polar solvent such as acetone. manac-inc.co.jp The nucleophilicity of halide ions in polar solvents increases in the order Cl⁻ < Br⁻ < I⁻, driving the SN2 reaction to form the iodo-substituted product. manac-inc.co.jp

In the context of building the target molecule, a plausible route could involve the bromination of a fluoropyridine precursor, followed by iodination. The specific reagents and conditions would be chosen to control the regioselectivity based on the electronic and steric influences of the existing fluorine substituent.

Fluorination Methodologies (e.g., via Diazotization)

Introducing a fluorine atom onto a pyridine ring is often challenging. One of the most established methods for synthesizing aryl fluorides is the Balz-Schiemann reaction. acs.org This process involves the conversion of an amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, typically from tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions. thieme-connect.de This fluorodediazoniation implies two reaction steps: diazotization and dediazoniation. thieme-connect.de

This method has been used to synthesize various fluoropyridines. For example, 2-fluoro-5-iodopyridine (B1304895) can be synthesized from 5-amino-2-fluoropyridine (B167992) via a diazotization reaction. chemicalbook.com A one-pot method for converting aminopyridines to chloropyridines via diazotization has also been developed, showcasing the versatility of diazonium salt chemistry in preparing halopyridines. tpu.ru To synthesize this compound, a strategy could involve the diazotization of a 3-amino-5-bromo-2-iodopyridine precursor to introduce the fluorine atom at the C3 position. Another approach involves nucleophilic aromatic substitution on pyridine N-oxides; for example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can be further converted. nih.govrsc.org

| Reaction | Precursor | Reagents | Key Intermediate | Product | Reference |

| Balz-Schiemann | Aminopyridine | NaNO₂, HBF₄ | Diazonium tetrafluoroborate | Fluoropyridine | acs.orgthieme-connect.de |

| Diazotization | 5-Amino-2-fluoropyridine | NaNO₂, HF, Pyridine | Diazonium salt | 2-Fluoro-5-iodopyridine | chemicalbook.com |

| Halogen Exchange on N-Oxide | 3-Bromo-4-nitropyridine N-oxide | Fluoride source | Meisenheimer complex | 3-Fluoro-4-nitropyridine N-oxide | nih.govrsc.org |

Optimization of Reaction Parameters and Scale-Up Investigations

The industrial viability of synthesizing this compound hinges on the careful optimization of reaction parameters and thorough investigation into its scalability. Key areas of focus include the selection of appropriate solvent systems and basic additives, the implementation of strategies to ensure the desired arrangement of atoms in the molecule (regiocontrol) while minimizing the formation of unwanted substances, and studies to confirm the feasibility of large-scale manufacturing. ijssst.info

Influence of Solvent Systems and Basic Additives on Reaction Efficiency and Selectivity

The choice of solvent and basic additives plays a pivotal role in the efficiency and selectivity of the synthesis of halogenated pyridines. In related syntheses, such as that of 2-amino-5-bromo-3-iodopyridine (B1270907), the solvent system is critical. For instance, the bromination of 2-aminopyridine (B139424) using N-bromosuccinimide (NBS) is effectively carried out in acetone. ijssst.info Following the initial bromination, the subsequent iodination step often involves a change in the solvent system to accommodate the different reaction conditions.

The use of basic additives is crucial for neutralizing acidic byproducts and influencing the reactivity of the starting materials. In the synthesis of fluorinated pyridine compounds, a common approach involves dissolving the starting amine in anhydrous hydrogen fluoride, which acts as both a solvent and a fluorinating agent source, followed by the addition of a nitrite (B80452) salt. google.com After the reaction, a saturated sodium bicarbonate solution is often used to neutralize the reaction mixture. google.com The choice of base can also be instrumental in directing the reaction towards the desired product and minimizing side reactions.

The table below summarizes the impact of different solvent and base combinations on the synthesis of related halogenated pyridines.

| Starting Material | Reagents | Solvent | Base | Product | Yield | Reference |

| 2-Aminopyridine | NBS | Acetone | - | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

| 2-Amino-5-bromopyridine | KI, KIO3 | Sulfuric Acid (aq) | Ammonia (for neutralization) | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

| 3-Amino-6-picoline | NaBr, NaBrO3, H2SO4 | Acetonitrile (B52724)/Water | Saturated Sodium Bicarbonate | 3-Amino-2-bromo-6-picoline | 90.3% | google.com |

| 3-Amino-2-bromo-6-picoline | NaNO2 | Anhydrous Hydrogen Fluoride | Saturated Sodium Bicarbonate | 2-Bromo-3-fluoro-6-picoline | 86.3% | google.com |

Regiocontrol and Minimization of By-Product Formation

A primary concern in the bromination of aminopyridines is over-bromination, leading to the formation of di-brominated by-products. ijssst.info For example, in the synthesis of 2-amino-5-bromopyridine, the formation of 2-amino-3,5-dibromopyridine (B40352) is a common side reaction. ijssst.info Careful control of the stoichiometry of the brominating agent, such as using a 1:1 molar ratio of 2-aminopyridine to NBS, and controlling the addition rate and temperature can effectively inhibit this side reaction. ijssst.info

In syntheses involving lithiation followed by quenching with an electrophile, such as the preparation of 2-bromo-5-iodopyridine (B107189) from 2,5-dibromopyridine, strict temperature control is essential. guidechem.com These reactions are typically conducted at very low temperatures, around -78°C, to prevent dehalogenation and reactions at other positions on the ring. guidechem.com

The iodination step also requires careful optimization to prevent the formation of by-products. In the synthesis of 2-amino-5-bromo-3-iodopyridine, the ratio of potassium iodide (KI) to potassium iodate (B108269) (KIO3) directly impacts the concentration of the in-situ generated iodine and, consequently, the reaction's efficiency. ijssst.info While an excess of iodide can favor the forward reaction, it can also be a by-product, affecting the equilibrium. ijssst.info

The following table details common by-products and strategies for their minimization.

| Desired Product | Key Reaction Step | Common By-product(s) | Minimization Strategy | Reference |

| 2-Amino-5-bromopyridine | Bromination | 2-Amino-3,5-dibromopyridine | Controlled stoichiometry of NBS, controlled addition rate and temperature. | ijssst.info |

| 2-Bromo-5-iodopyridine | Lithiation/Iodination | Dehalogenated products, other isomers | Strict low-temperature control (-78°C). | guidechem.com |

Feasibility Studies for Large-Scale Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound and its analogues, several factors must be considered to ensure a commercially viable process.

One of the primary considerations is the cost and availability of starting materials. Routes that utilize inexpensive and readily available precursors are more favorable for industrial applications. google.com For instance, a synthesis of 2-methoxy-3-bromo-5-fluoropyridine was developed using 2-methoxy-5-aminopyridine, a compound that can be produced on a large scale. google.com

The operational simplicity and safety of the process are also paramount. Reactions that can be performed under mild conditions (e.g., lower temperatures and atmospheric pressure) are generally preferred. google.com Furthermore, avoiding hazardous reagents and minimizing the generation of toxic waste are critical for environmental and safety reasons. The use of column chromatography for purification is often not feasible for large-scale production due to cost and time constraints; therefore, developing processes that yield a product that can be purified by simple recrystallization is highly desirable. ijssst.infogoogle.com

The potential for recycling materials is another important aspect of a scalable process. In the synthesis of 2-amino-5-bromo-3-iodopyridine, the feasibility of recycling materials in the iodination step has been verified, making the process more economically and environmentally friendly. ijssst.info

A successful scale-up requires a robust and reproducible process. This is often achieved through a Design of Experiments (DoE) approach to identify and optimize critical process parameters. The table below outlines key considerations for the large-scale synthesis of related halogenated pyridines.

| Factor | Consideration for Large-Scale Production | Example | Reference |

| Starting Materials | Cost-effective and readily available | Utilizing 2-methoxy-5-aminopyridine for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine. | google.com |

| Reaction Conditions | Mild conditions (low temperature, normal pressure) | Synthesis of 2-methoxy-3-bromo-5-fluoropyridine is carried out at temperatures below 100°C and under normal pressure. | google.com |

| Purification | Avoidance of column chromatography | Development of a process for 2-amino-5-bromo-3-iodopyridine that allows for purification by recrystallization. | ijssst.info |

| Material Recycling | Feasibility of recycling reagents or solvents | Verification of material recycling in the iodination step for the synthesis of 2-amino-5-bromo-3-iodopyridine. | ijssst.info |

Reactivity Profiles and Derivatization Strategies of 5 Bromo 3 Fluoro 2 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for modifying pyridines, particularly those bearing halogens. youtube.com The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and its position on the ring. youtube.comreddit.com

The reaction of 5-bromo-3-fluoro-2-iodopyridine with nitrogen-based nucleophiles like amines and azoles can lead to the selective displacement of one of the halogen atoms. While specific studies on this compound are limited, the behavior of analogous polyhalogenated pyridines provides valuable insights. For instance, in 5-bromo-2-chloro-3-fluoropyridine (B1227324), catalytic amination conditions using a palladium catalyst favor substitution at the bromide position. nih.gov However, in the absence of a palladium catalyst under neat conditions, substitution at the 2-chloro position is preferred. nih.gov This highlights the tunability of the reaction's chemoselectivity.

In SNAr reactions, the rate-limiting step is often the initial attack of the nucleophile, which disrupts the aromaticity of the pyridine (B92270) ring. reddit.com The presence of electron-withdrawing groups on the ring can facilitate this attack. The relative reactivity of halogens in SNAr reactions on pyridine rings is typically F > Cl > Br > I. This is because the more electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. reddit.com

| Halopyridine Substrate | Nucleophile | Reaction Conditions | Major Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary amines, Primary anilines | Pd2dba3, Xantphos, base | Bromide substitution | nih.gov |

| 5-Bromo-2-chloro-3-fluoropyridine | Amines | Neat, no catalyst | Chloride substitution | nih.gov |

| 2-Chloropyridine | Amines | Heating | 2-Aminopyridine (B139424) derivative | youtube.com |

Beyond nitrogen nucleophiles, other heteroatom nucleophiles such as those based on oxygen (e.g., phenols) and sulfur can also participate in SNAr reactions with polyhalogenated pyridines. For example, 5-bromo-1,2,3-triazines react with phenols in the presence of a base to yield 5-aryloxy-1,2,3-triazines. acs.orgnih.gov The choice of solvent can influence the reaction, with tetrahydrofuran (B95107) (THF) often being optimal. acs.org

The general principle of activating the pyridine ring towards nucleophilic attack applies here as well. The substitution pattern is dictated by the relative stability of the Meisenheimer-like intermediate formed during the reaction.

The presence of multiple halogen atoms on the pyridine ring of this compound introduces the challenge and opportunity of chemoselectivity and regioselectivity. As a general trend in SNAr reactions, the C-F bond is the most reactive towards nucleophilic attack due to the high electronegativity of fluorine. reddit.com In the case of 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under SNAr conditions. nih.gov This suggests that in this compound, the fluorine at the 3-position would be the most susceptible to displacement by a nucleophile in an SNAr reaction.

The regioselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in the reaction of 5-bromo-1,2,3-triazines with phenols, the reaction proceeds selectively at the C5 position. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they offer a complementary approach to SNAr reactions for functionalizing this compound. researchgate.netwiley.com

The different carbon-halogen bonds in this compound exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl > C-F. nih.govillinois.edu This selectivity allows for the sequential and site-specific introduction of different groups.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide. libretexts.org For this compound, the C-I bond would be expected to react preferentially. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the iodo position, leaving the bromo and fluoro groups intact for subsequent transformations. beilstein-journals.orgrsc.orgnih.gov For instance, using a palladium catalyst with sterically hindered, electron-rich phosphine (B1218219) ligands can be effective for coupling aryl halides. rsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the reactivity order of the halogens dictates that the C-I bond will be the most reactive site for oxidative addition to the palladium catalyst. nih.govwikipedia.org This allows for selective functionalization at the 2-position of the pyridine ring.

| Coupling Reaction | General Reactivity Order of Halides | Expected Primary Reaction Site on this compound | Reference |

|---|---|---|---|

| Suzuki-Miyaura | I > Br > Cl > F | 2-iodo position | nih.govillinois.edu |

| Stille | I > Br > OTf > Cl | 2-iodo position | nih.govwikipedia.org |

Palladium and other transition metals can also catalyze the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. nih.govmdpi.comnih.gov These reactions provide an alternative to traditional SNAr reactions for introducing heteroatomic substituents.

In the context of this compound, the same principles of chemoselectivity based on the C-X bond reactivity in oxidative addition apply. Therefore, catalytic amination, etherification, or thiolation would be expected to occur preferentially at the 2-iodo position. For example, palladium-catalyzed amination of 5-bromo-2-chloro-3-fluoropyridine with a Xantphos ligand resulted in exclusive substitution of the bromide. nih.gov This demonstrates that the choice of catalyst and ligand system can be crucial in directing the regioselectivity of the reaction, sometimes overriding the inherent reactivity of the C-X bonds.

Selective Activation of Different Halogen Sites

The presence of three different halogens on the pyridine ring of this compound allows for remarkable selectivity in its chemical transformations. The reactivity of these halogens towards metal-halogen exchange typically follows the order I > Br > Cl > F. This differential reactivity is fundamental to the selective functionalization of the molecule.

In the context of polyhalogenated pyridines, the iodine atom at the C-2 position is the most labile and, therefore, the primary site for initial modification through metal-halogen exchange reactions. znaturforsch.com This high reactivity is attributed to the weaker C-I bond strength compared to C-Br and C-F bonds. Consequently, treatment with organolithium or Grignard reagents will preferentially activate the C-2 position, leaving the bromo and fluoro substituents intact. This selective activation is a powerful tool for introducing a wide array of functional groups at a specific position on the pyridine core.

For instance, in the closely related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine, magnesiation occurs selectively at the carbon atom bearing the iodine. acs.orgacs.orgnih.gov This principle of selective activation is a common strategy in the synthesis of highly substituted pyridines. nih.gov

Directed Metalation and Subsequent Electrophilic Trapping

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.com In the case of this compound, this approach, particularly through halogen-metal exchange, provides a reliable method for creating a nucleophilic carbon center that can be trapped with various electrophiles.

The regioselective metalation of this compound is predominantly achieved through iodine-metal exchange. This is a well-established method for generating functionalized pyridine organometallics. znaturforsch.com

Magnesiation: The use of Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), is a mild and efficient method for selective iodine-magnesium exchange. znaturforsch.com This reagent is known to facilitate the exchange at low temperatures, preserving other functional groups. For the analogous compound 5-bromo-2-iodopyridine, reaction with isopropylmagnesium chloride solution leads to the formation of 5-bromopyridyl-2-magnesium chloride. scientificlabs.iesigmaaldrich.comsigmaaldrich.com A similar outcome would be expected for this compound, yielding the corresponding pyridyl-2-magnesium chloride derivative.

Lithiation: Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are also effective for iodine-lithium exchange. researchgate.net These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as addition to the pyridine ring or exchange with the less reactive bromine atom. znaturforsch.comresearchgate.net The resulting 2-lithiated species is a potent nucleophile for subsequent reactions.

| Metalation Method | Reagent | Typical Conditions | Expected Intermediate |

| Magnesiation | i-PrMgCl·LiCl | THF, -78 °C to 0 °C | 5-Bromo-3-fluoro-2-pyridylmagnesium chloride |

| Lithiation | n-BuLi or t-BuLi | THF, -78 °C | 5-Bromo-3-fluoro-2-lithiopyridine |

Once the organometallic intermediate of this compound is generated, it can be reacted with a diverse range of electrophiles to introduce new functional groups at the C-2 position. acs.org This diversification is crucial for creating libraries of compounds for drug discovery and materials science. nih.gov

Common electrophiles and the corresponding products include:

Aldehydes and Ketones: Trapping with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Carbon Dioxide: Quenching with CO2 leads to the formation of a carboxylic acid.

Alkyl Halides: Reaction with alkyl halides introduces alkyl groups.

Disulfides: Trapping with disulfides results in the formation of thioethers.

Iodine: Quenching with a solution of iodine can regenerate the starting iodo-substituent if needed, or confirm the presence of the organometallic intermediate.

The table below illustrates some potential diversification reactions following the regioselective metalation of this compound.

| Electrophile | Reagent Example | Product Type at C-2 |

| Aldehyde | Benzaldehyde | Secondary alcohol |

| Ketone | Acetone | Tertiary alcohol |

| Carbonyl | Dry Ice (solid CO2) | Carboxylic acid |

| Alkyl Halide | Methyl iodide | Alkyl group (Methyl) |

| Disulfide | Diphenyl disulfide | Thioether |

Other Reactive Transformations and Functional Group Interconversions

Beyond metalation, this compound can undergo other transformations that modify its structure and reactivity, such as oxidation of the pyridine nitrogen and the introduction of electron-withdrawing groups.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The oxidation of nitrogen heterocycles to their N-oxides is a common strategy to alter the electronic properties of the ring, making it more susceptible to certain nucleophilic or electrophilic attacks. researchgate.net The resulting N-oxide can also influence the regioselectivity of subsequent reactions. nih.gov The formation of N-oxides from nitrogen-containing heterocycles can be achieved under mild conditions. nih.gov

Reduction: While specific reduction pathways for this compound are not detailed in the provided context, pyridines can generally be reduced to piperidines under various conditions, such as catalytic hydrogenation. However, the presence of multiple halogens would likely lead to competitive dehalogenation under many standard reduction conditions.

The introduction of sulfonyl groups can significantly impact the biological and chemical properties of the pyridine scaffold. A practical method for the synthesis of sulfonylated pyridines involves the nucleophilic aromatic substitution (SNAr) of a halopyridine with a sodium sulfinate salt. nih.gov Given the reactivity of the halogens in this compound, it is plausible that one of the halogens, likely the iodine or bromine, could be displaced by a sulfinate nucleophile under appropriate conditions to form a pyridyl sulfone. mdpi.com The introduction of such an electron-withdrawing group would further modify the reactivity of the remaining substituents on the pyridine ring.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Fluoro 2 Iodopyridine

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), would be the primary method to investigate the electronic structure and reactivity of 5-Bromo-3-fluoro-2-iodopyridine. These studies would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Key electronic properties such as the distribution of electron density, the energies of molecular orbitals, and atomic charges would be calculated. This information is fundamental to understanding the molecule's stability, polarity, and the nature of the bonds between its constituent atoms. Reactivity descriptors, derived from these calculations, could predict how the molecule might interact with other chemical species, indicating its potential for electrophilic or nucleophilic attack at various sites.

Analysis of Frontier Molecular Orbitals (FMOs)

A crucial aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, a detailed FMO analysis would map the spatial distribution of these orbitals, identifying the specific atoms that are most likely to be involved in chemical reactions.

Prediction of Reaction Pathways, Transition States, and Regioselectivity via Computational Modeling

Computational modeling is an effective tool for predicting the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the transition state structures, which are the high-energy intermediates that govern the reaction rate. Such studies would be critical for predicting the regioselectivity of reactions, for instance, in cross-coupling reactions where one of the halogen atoms is selectively replaced. This predictive capability allows for the rational design of synthetic routes, saving time and resources in the laboratory.

Molecular Electrostatic Potential (MEP) Mapping and Dipole Moment Analysis

While the specific data for this compound is not available, the table below illustrates the kind of data that would be generated from such computational studies.

Table 1: Hypothetical Computational Data for this compound

| Parameter | Hypothetical Value | Description |

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO. |

| Dipole Moment | - | A measure of the molecule's overall polarity. |

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Precursor for the Synthesis of Highly Functionalized Pyridine (B92270) Scaffolds

5-Bromo-3-fluoro-2-iodopyridine serves as an exceptional precursor for generating highly functionalized pyridine scaffolds, which are central motifs in numerous pharmaceuticals and biologically active compounds. The differential reactivity of the iodine, bromine, and fluorine substituents allows for a programmed, regioselective approach to derivatization.

The iodine atom at the C2 position is the most labile and is readily displaced or activated for cross-coupling reactions. This is followed by the bromine atom at C5, while the fluorine atom at C3 is the most resistant to substitution, typically requiring harsh conditions for nucleophilic aromatic substitution (SNAr). This hierarchy of reactivity enables chemists to introduce a variety of functional groups at specific positions on the pyridine ring in a stepwise manner.

Common transformations include:

Iodine (C2): Subject to metal-halogen exchange (e.g., with organolithium or Grignard reagents) and various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). A patent has described the reaction of this compound with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate using a copper iodide catalyst. google.comgoogleapis.com

Bromine (C5): Also highly amenable to palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and amino groups. nih.govacs.org Its reactivity can be exploited after the C2 position has been functionalized.

Fluorine (C3): The C-F bond is the strongest, making it less reactive. However, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, often under more forcing conditions. This stability allows it to be carried through multiple synthetic steps before being targeted for modification. angenechemical.com

This controlled, site-selective functionalization is critical for building up molecular complexity and is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). nih.govnih.gov A similar compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been demonstrated as a versatile intermediate for creating penta-substituted pyridines through regioselective SNAr reactions and C6 magnesiation followed by trapping with electrophiles. core.ac.uk

Table 1: Regioselective Reactions of Halogenated Pyridines

| Position | Halogen | Typical Reactions | Reactivity |

| C2 | Iodine | Metal-Halogen Exchange, Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | Highest |

| C5 | Bromine | Suzuki, Sonogashira, Stille, Buchwald-Hartwig Coupling | Intermediate |

| C3 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Lowest |

This interactive table summarizes the typical reaction types based on the halogen's position and relative reactivity.

Building Block for Bridged and Fused Heterocyclic Systems

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex, multi-cyclic structures such as bridged and fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their conformational rigidity and novel chemical space.

While direct examples starting from this compound are not prevalent in the literature, its potential is evident from established synthetic routes using other halo-pyridines. For instance, the synthesis of thienopyridines , a class of compounds with anti-inflammatory and anticoagulant properties, often begins with ortho-halogenated pyridines. nih.govacs.org By functionalizing the C2 (iodo) and C3 (fluoro) positions of the target molecule, one could envision the construction of a fused thiophene (B33073) ring.

Similarly, the synthesis of pyridopyrimidines , which are scaffolds found in anticancer agents, can be achieved by annulating a pyrimidine (B1678525) ring onto a functionalized pyridine. researchgate.netsigmaaldrich.com A general strategy involves using an aminopyrimidine to build the fused ring system. researchgate.net The sequential functionalization of this compound could provide the necessary handles to participate in such cyclization reactions, leading to novel fused systems. For example, a patent describes the preparation of novel pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives starting from a pyridin-2(1H)-one. sigmaaldrich.com

The construction of bridged systems is also conceivable. For example, a patent application details a reaction where this compound is reacted with 4-azaspiro[2.5]octan-5-one, demonstrating its use in building spirocyclic systems, which are a type of bridged structure. google.com

Strategies for Constructing Diverse Chemical Libraries for Screening

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. This compound is an ideal starting scaffold for diversity-oriented synthesis due to its multiple, orthogonally reactive sites. angenechemical.com

The strategic positioning of the three different halogens allows for a combinatorial approach to synthesis. By systematically varying the reagents used to target each position, a large and diverse library of molecules can be rapidly generated from a single starting material. angenechemical.comnih.gov

A typical strategy would involve a multi-step sequence:

Step 1 (C2-Functionalization): A set of diverse building blocks is introduced at the C2 position via Suzuki or Sonogashira coupling, exploiting the high reactivity of the C-I bond.

Step 2 (C5-Functionalization): The resulting products are then subjected to a second set of coupling reactions at the C5 position, taking advantage of the C-Br bond.

Step 3 (C3-Functionalization): A subset of the library could undergo a final diversification step via SNAr at the C3 position with various nucleophiles.

This approach enables the rapid construction of a matrix of related compounds, where the substituents around the pyridine core are systematically varied. Such libraries are invaluable for conducting detailed structure-activity relationship (SAR) studies, which help to identify the key structural features responsible for a compound's biological activity. nih.govnih.gov

Utility in Cascade and Multi-Component Reaction Sequences

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and improving step economy. The unique electronic and steric properties of this compound make it a suitable candidate for inclusion in such complex transformations.

While specific cascade reactions involving this exact molecule are not widely documented, the principles of its reactivity lend themselves to this approach. For example, one could envision a one-pot process where an initial metal-halogen exchange at the C2 iodo position generates a reactive intermediate that then participates in an intramolecular cyclization or a subsequent intermolecular reaction. Several one-pot methodologies have been developed for synthesizing polysubstituted pyridines through multi-component cyclocondensation processes, highlighting the utility of building complex scaffolds in a single step. core.ac.uknih.gov

A patent application provides a concrete example of a sequential one-pot reaction, where this compound is first reacted with 4-azaspiro[2.5]octan-5-one in the presence of a copper catalyst, demonstrating a multi-step synthesis from this precursor. google.com The development of MCRs that can sequentially address the different halogen atoms on the ring would represent a powerful strategy for rapidly assembling complex, drug-like molecules.

Exploration in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmacologically Active Pyridine (B92270) Derivatives

The strategic placement of bromine, fluorine, and iodine on the pyridine core of 5-Bromo-3-fluoro-2-iodopyridine provides distinct reactive sites for synthetic elaboration. The carbon-iodine bond is typically the most reactive towards metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the initial introduction of aryl, heteroaryl, or alkynyl groups at the 2-position. Subsequently, the less reactive carbon-bromine bond can be targeted for another coupling reaction, enabling the assembly of diverse molecular architectures.

While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, the synthetic utility of closely related polyhalogenated pyridines is well-established. For instance, research on 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated its role as a versatile intermediate for the synthesis of pentasubstituted pyridines. sigmaaldrich.comdrugdesign.org This analogous compound undergoes regioselective reactions, such as C6 magnesiation followed by trapping with electrophiles, to generate highly functionalized pyridines. sigmaaldrich.com This strongly suggests that this compound would serve as a similarly valuable precursor for a variety of pharmacologically relevant pyridine derivatives.

The synthesis of substituted pyridines is of great interest due to their wide range of biological activities. google.com Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are commonly employed to create novel pyridine derivatives from bromo-substituted pyridines. nih.gov For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been used to synthesize a series of novel pyridine derivatives with potential biological applications. nih.gov This highlights the potential of the bromo-moiety on this compound for similar transformations.

| Precursor Compound | Reaction Type | Resulting Derivative Class | Potential Pharmacological Relevance |

| This compound | Suzuki Coupling (at C-I) | 2-Aryl-5-bromo-3-fluoropyridines | Scaffolds for kinase inhibitors, GPCR modulators |

| This compound | Sonogashira Coupling (at C-I) | 2-Alkynyl-5-bromo-3-fluoropyridines | Building blocks for anti-cancer agents |

| This compound | Buchwald-Hartwig Amination (at C-Br) | 5-Amino-3-fluoro-2-iodopyridine derivatives | Intermediates for various therapeutic agents |

| 5-bromo-2-chloro-4-fluoro-3-iodopyridine | Magnesiation and Electrophilic Trap | Pentasubstituted Pyridines | Highly functionalized drug candidates sigmaaldrich.com |

| 5-bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | 5-Aryl-2-methylpyridin-3-amines | Potential anti-thrombolytic and biofilm-inhibiting agents nih.gov |

Use as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or in vivo context. The validation of a biological target is a critical step in the drug discovery process. nih.gov While there is no specific documentation of this compound itself being used as a chemical probe, its characteristics as a versatile synthetic intermediate make its derivatives strong candidates for such applications.

The development of a chemical probe requires a molecule with high potency and selectivity for its intended target. The ability to systematically modify the structure of a lead compound is essential for optimizing these properties. The multiple reactive sites on this compound allow for the creation of a library of derivatives, which can be screened for activity against a particular biological target. Through iterative cycles of synthesis and testing, a potent and selective chemical probe could be identified.

Development of Modulators for Specific Biological Pathways (e.g., Enzyme Inhibitors, Receptor Modulators)

The pyridine scaffold is a common feature in many enzyme inhibitors and receptor modulators. The ability to introduce a variety of substituents onto the pyridine ring allows for the fine-tuning of interactions with the target protein, leading to enhanced potency and selectivity.

Enzyme Inhibitors: A prominent class of enzymes targeted in drug discovery are protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) has been noted as an important step in the creation of tyrosine kinase inhibitors. ijssst.info This underscores the potential of iodo- and bromo-substituted pyridines, such as this compound, as starting materials for novel kinase inhibitors. For instance, the indolinone core, found in the kinase inhibitor Sunitinib, can be coupled with various heterocyclic moieties, and a derivative of this compound could potentially serve as such a coupling partner. thermofisher.com

Receptor Modulators: G-protein coupled receptors (GPCRs) are another major class of drug targets. The development of modulators for these receptors often involves the synthesis of complex molecules with specific three-dimensional arrangements of functional groups. The rigid pyridine core of this compound, combined with the ability to introduce diverse substituents at its halogenated positions, provides a framework for constructing ligands that can fit into the binding pockets of GPCRs and modulate their activity.

Structure-Activity Relationship (SAR) Studies for Therapeutic Agents

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. drugdesign.org The goal of SAR studies is to identify the key structural features, or pharmacophore, responsible for the desired therapeutic effect and to guide the design of more potent and selective drug candidates.

For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring are critical for their biological activity. nih.gov For example, in a series of antiproliferative pyridine derivatives, the presence of methoxy, hydroxyl, and amino groups was found to enhance activity, while bulky groups or halogens sometimes led to a decrease in activity. nih.gov

In the context of this compound, a systematic SAR study would involve the synthesis of a series of analogs where each of the halogen atoms is replaced by different functional groups.

Illustrative SAR Exploration from this compound:

| Position of Modification | Initial Group | Potential Modifications | Information Gained from SAR |

| 2 | Iodo | Aryl, Heteroaryl, Alkynyl, Amino | Impact of substituents at this position on target binding and selectivity. |

| 3 | Fluoro | Hydrogen, Methoxy | Role of the electron-withdrawing fluorine atom on activity and metabolic stability. |

| 5 | Bromo | Hydrogen, Cyano, Carboxamido | Influence of substituents at this position on potency and pharmacokinetic properties. |

By correlating the structural changes with the observed biological activity, researchers can build a comprehensive understanding of the SAR for a particular therapeutic target, ultimately leading to the design of optimized drug candidates.

Applications in Agrochemical Design and Development

The pyridine ring is also a key component in many modern agrochemicals, including herbicides, fungicides, and insecticides. The unique electronic properties and metabolic stability often conferred by the pyridine nucleus make it an attractive scaffold for the development of new crop protection agents.

Halogenated pyridines are particularly important intermediates in agrochemical synthesis. For instance, the synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, can be achieved through the substitution of bromo- and iodopyridines. google.com This highlights a potential application for this compound in the synthesis of novel agrochemicals.

Herbicides: Phenylpyridine compounds have been investigated for their herbicidal properties, with some exhibiting excellent inhibitory activity against the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for many commercial herbicides. sigmaaldrich.com The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has also yielded compounds with significant herbicidal activity. arkpharmtech.comsynquestlabs.com The structural features of this compound make it a plausible starting point for the development of new PPO-inhibiting herbicides or other classes of herbicidal compounds.

Fungicides and Insecticides: The diverse reactivity of the halogen substituents on this compound allows for the introduction of various toxophores (the part of the molecule responsible for its toxic effect) to create potential fungicides and insecticides. The development of novel pyridine-based derivatives remains an active area of research in the agrochemical industry, and versatile building blocks like this compound are valuable tools in this endeavor.

Potential in Materials Science Research

Precursors for the Synthesis of Functional Organic Materials

5-Bromo-3-fluoro-2-iodopyridine is a key intermediate in the synthesis of highly functionalized and complex organic molecules. The differential reactivity of its three halogen substituents allows for a stepwise and controlled introduction of various functional groups. The iodine atom is typically the most reactive site for transformations like Suzuki or Stille cross-coupling reactions, followed by the bromine atom. The fluorine atom is the least reactive in this context but plays a crucial role in modifying the electronic properties of the molecule.

This selective reactivity makes it an ideal precursor for creating pentasubstituted pyridines, which are valuable building blocks in medicinal chemistry and materials science. researchgate.netacs.org For instance, related halogenated pyridines, such as 5-bromo-2-fluoropyridine (B45044), are used to synthesize complex molecular scaffolds for various applications by leveraging the different reactivities of the halogen groups. ossila.com The fluorine substituent is favorable for nucleophilic aromatic substitution, while the bromine is preferred for palladium-catalyzed cross-coupling reactions. ossila.com This principle of selective functionalization is directly applicable to this compound, enabling the synthesis of a wide array of novel functional organic materials.

Building Blocks for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Dye-Sensitized Solar Cells)

The electron-deficient nature of the fluorinated pyridine (B92270) ring makes this compound and its derivatives attractive components for optoelectronic materials. In devices like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs), materials with high electron affinity and thermal stability are essential for efficient charge transport and device longevity.

While direct applications of this compound in final devices are not extensively documented, its derivatives and analogous structures are utilized. For example, 5-bromo-2-fluoropyridine serves as a building block for host materials in OLEDs. ossila.com A host material synthesized from this compound has been incorporated into OLED applications. ossila.com Similarly, related pyridine-based compounds, like 5-bromo-3-fluoropyridine-2-carboxylic acid, are used to create pyridine-triazole ligands that coordinate with rhenium to form photoluminescent materials with quantum yields as high as 55%. ossila.com These examples highlight the potential of incorporating the 5-bromo-3-fluoropyridine moiety, derivable from the title compound, into the design of new materials for optoelectronics. The introduction of fluorine atoms into organic semiconductors is a well-known strategy to enhance metabolic stability and bioavailability in drug design, and similar benefits in terms of stability and electronic properties are sought in materials science. innospk.com

Table 2: Application of Related Pyridine Building Blocks in Optoelectronics

| Precursor Compound | Resulting Material/Complex | Application | Key Finding |

| 5-Bromo-2-fluoropyridine | 5-(5-(2,4,6-triiso-propylphenyl)pyridin-2-yl)-5H-benzo[d]benzo- researchgate.netsigmaaldrich.comimidazo[1,2-a]imidazole | OLED Host Material | Serves as an effective building block for semiconductor materials in OLEDs. ossila.com |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | Rhenium-pyridine-triazole complexes | Photoluminescent Materials | The resulting complexes exhibit a high photoluminescence quantum yield of up to 55%. ossila.com |

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. Halogenated organic compounds are of particular interest in this field due to their ability to participate in halogen bonding, a highly directional interaction between a halogen atom and a Lewis base.

This compound, with its array of bromo, fluoro, and iodo substituents, presents multiple potential sites for forming halogen bonds and other non-covalent interactions. The iodine and bromine atoms are particularly strong halogen bond donors. This capability allows the molecule to act as a versatile building block for constructing intricate supramolecular architectures, such as co-crystals and liquid crystals. The precise control over the placement of these halogens on the pyridine ring can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. While specific studies on the supramolecular chemistry of this compound are not detailed in the search results, the principles of using polyhalogenated aromatic compounds as building blocks for crystal engineering are well-established. The study of related halogen-rich pyridines confirms their utility as intermediates for creating complex, functionalized pyridines, with their structures often confirmed by X-ray crystallography, which is central to understanding supramolecular arrangements. researchgate.netacs.org

Advanced Analytical Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 5-Bromo-3-fluoro-2-iodopyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The chemical shifts and coupling patterns (multiplicity) of these signals are dictated by their electronic environment and their coupling to the adjacent fluorine atom and to each other. The electronegative halogen substituents (Br, F, I) would deshield the protons, shifting their signals downfield. The coupling constants (J-values), particularly the ³J(H,H) and the through-space or through-bond J(H,F) couplings, are critical for confirming the relative positions of the substituents. researchgate.netorganicchemistrydata.org

¹³C NMR: The ¹³C NMR spectrum would reveal five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative halogens (C-2, C-3, C-5) will exhibit characteristic chemical shifts. Crucially, the signals for C-2, C-3, and C-4 will show splitting due to coupling with the fluorine atom (¹J(C,F), ²J(C,F), and ³J(C,F), respectively), which provides definitive evidence for the fluorine's position.

¹⁹F NMR: As ¹⁹F is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov It provides a direct window into the fluorine's local environment. thermofisher.comnih.gov The spectrum for this compound would show a single resonance, likely a doublet of doublets, due to coupling with the two neighboring protons. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. nih.govnih.gov

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|

| ¹H | 7.5 - 8.5 | Doublet of doublets (dd) |

| ¹³C | 90 - 160 | Singlets (s), Doublets (d, due to C-F coupling) |

| ¹⁹F | -100 to -140 (Referenced to CFCl₃) | Doublet of doublets (dd) |

Note: This table represents typical, expected values for a compound with this structure and is not based on reported experimental data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For this compound, HRMS would be used to measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value (301.8318 g/mol for the most abundant isotopes). nih.gov This level of accuracy allows for the unambiguous determination of the molecular formula, C₅H₂BrFIN.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). miamioh.edulibretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (I, Br) or the entire substituent group. miamioh.edusapub.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂BrFIN |

| Theoretical Exact Mass | 301.8318 u |

| Isotopic Signature | Presence of Br (M+, M+2 peaks) and I (monoisotopic at 127) |

Note: The theoretical exact mass is calculated based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹²⁷I.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment. nih.gov Commercial suppliers often report purities of 95-97% for this compound, which are determined using these methods. sigmaaldrich.comarkpharmtech.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC is the most common method for analyzing the purity of non-volatile organic compounds. A suitable method for this compound would likely use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram at a specific UV wavelength.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC offers high resolution and sensitivity. A GC method for this compound would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. rsc.org The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. rsc.org

These techniques are also invaluable for monitoring the progress of a chemical reaction, allowing chemists to determine the optimal time to stop the reaction and maximize the yield of the desired product.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.

To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic structure is inferred. nih.govnih.gov This method would confirm the planar structure of the pyridine ring and provide precise measurements of the C-Br, C-F, and C-I bond lengths and the angles between the substituents. Additionally, it would reveal how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as halogen bonding. nih.govresearchgate.net Although no specific crystal structure for this compound is publicly available, data for related halogenated pyridines demonstrate the power of this technique in confirming molecular geometry and solid-state packing. nih.govresearchgate.netresearchgate.net

Future Research Directions and Emerging Challenges

Development of More Sustainable and Greener Synthetic Strategies

The synthesis of polysubstituted pyridines, including halogenated variants like 5-Bromo-3-fluoro-2-iodopyridine, is integral to various fields, from pharmaceuticals to materials science. nih.gov Current trends emphasize the adoption of environmentally benign and efficient synthetic protocols.

Key areas for future development include:

Microwave-Assisted Synthesis: This technique offers significant advantages, such as shorter reaction times (minutes versus hours), higher yields (often in the 82-94% range), and increased product purity, all while reducing energy consumption compared to conventional heating methods. nih.govresearchgate.net

Nanocatalysis: The use of nanocatalysts is a cornerstone of green chemistry, providing safe, clean, simple, and efficient pathways to pyridine (B92270) derivatives. researchgate.net These catalysts, often recoverable and reusable, contribute to waste reduction and economic viability. researchgate.net

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water aligns with the principles of green chemistry by minimizing volatile organic compound (VOC) emissions and simplifying purification processes. nih.govresearchgate.net

Mechanochemistry: Ball-milling and other mechanochemical techniques provide a solvent-free alternative for synthesizing pyridine-containing compounds, often with drastically reduced reaction times and high yields. rsc.org

A comparative analysis of traditional versus greener synthetic methods highlights the significant improvements in efficiency and environmental impact.

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | 6–9 hours | 71%–88% | Higher energy consumption, potential for solvent waste. researchgate.net |

| Microwave Irradiation | 2–7 minutes | 82%–94% | Lower energy consumption, faster processing. nih.govresearchgate.net |

| Nanocatalysis in Aqueous Media | Varies | High | Eco-friendly, catalyst often reusable. researchgate.net |

| Ball-Milling | ~1 hour | 73%–99% | Solvent-free, reduced waste. rsc.org |

Discovery of Unprecedented Reactivity Modes for Halogenated Pyridines

The unique electronic properties conferred by multiple halogen substituents on the pyridine ring open avenues for novel chemical transformations. Future research will likely focus on uncovering and harnessing these unprecedented reactivity modes. A recent breakthrough in this area is the electrochemical single-carbon insertion into aromatic rings, a technique that could be adapted for pyridine systems. scitechdaily.com This method allows for precise molecular editing and the synthesis of complex polysubstituted compounds. scitechdaily.com

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of complex pyridine syntheses into automated platforms and flow chemistry systems presents a significant opportunity for improving efficiency, scalability, and reproducibility.

Flow chemistry offers several advantages:

Precise Control: It allows for meticulous control over reaction parameters such as temperature, pressure, and reaction time. acs.org

Enhanced Safety: The small reaction volumes inherent to flow systems minimize the risks associated with highly reactive or hazardous reagents.

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous flow, eliminating the need for isolation and purification of intermediates. acs.org

Scalability: Flow systems can be readily scaled up for the production of larger quantities of the target compound.

For instance, flow chemistry has been successfully employed for the fluorometric determination of pyridine derivatives, achieving a sample throughput of 30 samples per hour. nih.gov This demonstrates the potential for high-throughput screening and optimization of reaction conditions for derivatives of this compound.

Advanced In Silico Approaches for Rational Design and Property Prediction

Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new molecules. Advanced in silico approaches can be applied to rationally design novel derivatives of this compound and predict their physicochemical and biological properties.

Key computational methods include:

Quantitative Structure-Property Relationship (QSPR): QSPR models can establish correlations between the molecular structure of pyridine derivatives and their thermodynamic properties, such as heat of formation and Gibbs free energy. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov This can aid in understanding the reaction mechanisms and predicting the outcomes of chemical transformations.

Molecular Docking: This technique is used to predict the binding orientation of a molecule to a target protein, which is crucial in drug discovery for assessing potential biological activity. nih.govtjnpr.org

These computational approaches can significantly reduce the time and resources required for experimental studies by prioritizing the most promising candidate molecules for synthesis and testing.

Addressing Challenges in Regioselectivity and Yield Optimization for Complex Derivatizations

The presence of three different halogen atoms on the pyridine ring of this compound presents a significant challenge in controlling the regioselectivity of derivatization reactions. Each halogen (iodine, bromine, and fluorine) exhibits distinct reactivity towards various reagents, and their positions on the ring further influence the reaction outcome.

Optimizing the yield and directing the reaction to the desired position are critical for the efficient synthesis of complex molecules. This requires a deep understanding of the reaction mechanisms and careful control of reaction conditions. For example, in the synthesis of polysubstituted pyridines, the choice of catalyst and reaction conditions can dramatically influence the yield and the formation of byproducts. ontosight.ai

Future research will need to focus on developing highly selective catalytic systems and reaction protocols that can overcome the challenges of regioselectivity and maximize the yield of desired products in the derivatization of this compound.

Q & A

Q. Key Factors :

- Electronic effects : Electron-withdrawing groups (e.g., -F) direct subsequent halogenation to meta/para positions.

- Steric hindrance : Bulky substituents (e.g., -I at position 2) may limit reactivity at adjacent sites.

- Catalyst choice : Pd/Cu systems enhance selectivity in cross-coupling steps .

How can the purity and structural integrity of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to halogens).

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~316.89 g/mol based on analogs ).

- HPLC-MS : Detect trace impurities (<3%) using methods validated for halogenated pyridines (>97.0% purity standards in ).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., used for 2-fluoro-3-iodopyridine derivatives ).

What strategies are effective for mitigating competing side reactions during Suzuki-Miyaura coupling of this compound?

Methodological Answer:

- Protecting groups : Mask reactive sites (e.g., -OH or -NH₂) to prevent undesired cross-talk.

- Catalyst optimization : Use Pd(PPh₃)₄ with ligands tailored for sterically hindered substrates.

- Temperature control : Reactions at 60–80°C minimize dehalogenation (observed in 5-Bromo-2-fluorophenylacetic acid derivatives ).

- Boronic acid pre-activation : Employ pinacol esters to enhance stability .

How does the steric and electronic profile of this compound influence its reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Electronic effects : The -I group at position 2 is electron-withdrawing, activating the ring for nucleophilic attack at positions 4 and 6.

- Steric effects : Bulky halogens (e.g., -I at position 2) hinder substitution at adjacent positions (e.g., 3-fluoro may direct reactivity to position 5).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

What computational chemistry approaches are suitable for predicting the reactivity of this compound in catalytic cycles?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent interactions and catalyst-substrate binding.

- Reaction Pathway Modeling : Compare activation energies for competing mechanisms (e.g., oxidative addition in cross-coupling) .

How can contradictory results in coupling reaction yields be systematically analyzed when using this compound as a substrate?

Methodological Answer:

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent to identify critical factors.

- Control experiments : Test individual halogens (e.g., compare 5-Bromo-2-iodopyridine vs. 3-fluoro analogs ).

- Spectroscopic monitoring : Use in situ IR or NMR to detect intermediates or decomposition products.

What are the challenges in achieving selective dehalogenation of this compound, and how can they be addressed methodologically?

Methodological Answer:

- Challenge : Simultaneous dehalogenation of Br, I, or F under reductive conditions.

- Solutions :

- Zinc/Ammonium Chloride : Selective removal of iodine at low temperatures.

- Photocatalysis : Use UV light to target specific C-X bonds (e.g., demonstrated for 2-fluoro-4-bromopyridine ).

How does the choice of solvent affect the crystallization and stability of this compound during storage?

Methodological Answer:

- Crystallization : Use ethyl acetate/hexane mixtures for high-purity crystals (mp 78–80°C observed in related chloropyrimidines ).

- Storage : Store at 0–6°C in amber vials to prevent photodegradation (recommended for air-sensitive pyridine boronic acids ).

What are the best practices for quantifying trace impurities in this compound using HPLC-MS?

Methodological Answer:

- Column selection : C18 columns with 3 µm particle size for halogenated aromatics.

- Gradient elution : 10–90% acetonitrile/water over 20 minutes.

- Calibration standards : Use certified reference materials (e.g., >95.0% purity thresholds in ).

How can the electronic effects of the iodo substituent in this compound be leveraged to direct subsequent functionalization reactions?

Methodological Answer:

Q. Table 1: Comparative Data for Halogenated Pyridine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.